molecular formula C6H5FO2S B573216 4-Fluoro-5-methylthiophene-2-carboxylic acid CAS No. 187962-21-6

4-Fluoro-5-methylthiophene-2-carboxylic acid

Cat. No.: B573216
CAS No.: 187962-21-6
M. Wt: 160.162
InChI Key: IGAXBCXNNOXUTL-UHFFFAOYSA-N
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Description

4-Fluoro-5-methylthiophene-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a thiophene ring substituted with a fluorine atom at position 4 and a methyl group at position 3. This compound is of significant interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

4-fluoro-5-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAXBCXNNOXUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 4-Fluoro-5-methylthiophene-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Fluoro-5-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in the study of molecular pathways and the development of targeted therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers in Thiophene Carboxylic Acids

4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (CAS 1267218-61-0) and 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid (CAS 893742-20-6) are positional isomers of the target compound. While the target molecule has fluorine and methyl groups directly on the thiophene ring, these isomers feature a fluorophenyl substituent. This difference significantly alters electronic properties:

  • Molecular Weight : The phenyl-containing derivatives (e.g., 236.26 g/mol for CAS 1267218-61-0) are heavier than the target compound, which may impact solubility and pharmacokinetics .
Table 1: Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Fluoro-5-methylthiophene-2-carboxylic acid Not Provided C₆H₅FO₂S ~172.16 (estimated) F (C4), CH₃ (C5)
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid 1267218-61-0 C₁₂H₉FO₂S 236.26 4-Fluorophenyl (C4), CH₃ (C5)
5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid 893742-20-6 C₁₂H₉FO₂S 236.26 4-Fluorophenyl (C5), CH₃ (C4)

Thiophene vs. Benzothiophene Derivatives

5-Fluoro-1-benzothiophene-2-carboxylic acid () incorporates a fused benzene ring, increasing aromaticity and molecular weight. Key differences include:

  • Solubility : The benzothiophene derivative is less polar due to extended conjugation, likely reducing aqueous solubility compared to the target compound.
  • Biological Activity : Benzothiophenes are common in drug design (e.g., kinase inhibitors), whereas simpler thiophenes like the target compound may serve as intermediates or modular building blocks .

Substituent Effects: Electron-Withdrawing Groups

Derivatives such as 5-Formylthiophene-2-carboxylic acid () and 5-(Methoxycarbonyl)thiophene-2-carboxylic Acid () highlight how electron-withdrawing groups (EWGs) influence reactivity:

  • Acidity : EWGs like –CHO (formyl) and –COOMe (methoxycarbonyl) increase the acidity of the carboxylic acid group compared to the target compound’s –F and –CH₃ substituents.
  • Synthetic Utility : These groups are often used in condensation reactions or as directing groups in cross-coupling chemistry, whereas the target compound’s substituents may favor halogen-based reactions (e.g., Suzuki-Miyaura couplings) .

Thiazole-Based Analogues

Thiazole derivatives like 5-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-4-carboxylic acid () replace the thiophene’s sulfur with nitrogen, altering electronic and hydrogen-bonding properties:

  • Polarity : Thiazoles are more polar due to the nitrogen atom, enhancing solubility in polar solvents.
  • Bioactivity : Thiazoles are prevalent in antibiotics (e.g., penicillins), suggesting divergent applications compared to thiophene-based acids .

Biological Activity

4-Fluoro-5-methylthiophene-2-carboxylic acid is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. The presence of fluorine and methyl groups on the thiophene ring contributes to its unique chemical properties, influencing its interaction with biological targets. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H6FO2S\text{C}_6\text{H}_6\text{F}\text{O}_2\text{S}

This compound features:

  • A thiophene ring , which is a five-membered aromatic ring containing sulfur.
  • A carboxylic acid group at the 2-position, which is crucial for its biological activity.
  • A fluorine atom at the 4-position and a methyl group at the 5-position.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study demonstrated that various thiophene compounds, including those similar to this compound, showed promising results against bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Activity

Thiophene derivatives have been explored for their anticancer properties. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cells. For instance, compounds structurally related to this compound were evaluated for their effects on various cancer cell lines, demonstrating cytotoxicity at specific concentrations while exhibiting lower toxicity towards normal cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Thiophene derivatives have been identified as inhibitors of key enzymes involved in cancer progression and microbial metabolism .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis in cancer cells .

Case Study 1: Antileishmanial Activity

A study focused on the synthesis of thiophene derivatives for their antileishmanial activity found that certain compounds demonstrated significant efficacy against Leishmania major. The compound exhibited an EC50 value of approximately 0.34 µM against promastigotes, highlighting its potential as a therapeutic agent in treating leishmaniasis .

Case Study 2: Cancer Cell Line Studies

In a comparative study involving various thiophene analogs, researchers assessed their cytotoxic effects on human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development in cancer therapy .

Research Findings Summary

Activity EC50/IC50 Values Target Organisms/Cells Mechanism
AntimicrobialVaries (sub-micromolar)Bacterial strains, fungiMembrane disruption
Anticancer~0.34 µM (for L. major)Cancer cell linesEnzyme inhibition, ROS generation

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-5-methylthiophene-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the thiophene ring. A plausible route includes:

Methylation : Introduce the methyl group at position 5 via Friedel-Crafts alkylation using methyl halides and Lewis acids (e.g., AlCl₃) .

Fluorination : Electrophilic fluorination at position 4 using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride), leveraging the directing effects of the methyl and carboxylic acid groups .

Carboxylation : Oxidation of a pre-existing methyl or halide group at position 2 using KMnO₄ or CO₂ under pressure .
Characterization via 1H^1H/13C^{13}C-NMR, IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), and melting point analysis is critical .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in a cool (<4°C), dry environment under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
  • Handling : Use acid-resistant gloves (nitrile) and work in a fume hood. Avoid contact with strong bases (risk of decarboxylation) or oxidizing agents (risk of sulfoxide/sulfone formation) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during fluorine and methyl group introduction?

  • Methodological Answer :

  • Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions. For example, the carboxylic acid group directs metalation to position 5, enabling methyl group installation before fluorination .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as an ester to alter electronic effects during fluorination .
  • Computational Modeling : DFT calculations predict substituent effects on ring electron density, guiding reagent selection (e.g., DAST vs. electrophilic fluorine sources) .

Q. How does fluorine substitution influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing susceptibility to nucleophilic aromatic substitution. This is confirmed via Hammett substituent constants (σₚ ≈ 0.78) .
  • Reactivity : Fluorine stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by lowering LUMO energy. Compare 19F^{19}F-NMR shifts (e.g., δ ~ -110 ppm for C-F) to assess electronic environment .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Recrystallize from ethanol/water mixtures to improve purity .
  • Comparative Analysis : Cross-reference 1H^1H-NMR (e.g., thiophene proton signals at δ 6.8–7.2 ppm) and IR with published data for analogous compounds (e.g., 5-ethyl-4-methylthiophene-2-carboxylic acid, δ 6.9 ppm) .

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